molecular formula C9H17ClNO4P B14599724 Diethyl [chloro(dimethylamino)phosphanyl]propanedioate CAS No. 61211-61-8

Diethyl [chloro(dimethylamino)phosphanyl]propanedioate

Cat. No.: B14599724
CAS No.: 61211-61-8
M. Wt: 269.66 g/mol
InChI Key: WHHAUAQIVGSHTE-UHFFFAOYSA-N
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Description

Diethyl [chloro(dimethylamino)phosphanyl]propanedioate is an organophosphorus compound that features a phosphanyl group attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [chloro(dimethylamino)phosphanyl]propanedioate typically involves the reaction of diethyl propanedioate (commonly known as diethyl malonate) with chlorophosphines and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Diethyl [chloro(dimethylamino)phosphanyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphanyl derivatives, while oxidation and reduction reactions can produce phosphine oxides or phosphines, respectively.

Scientific Research Applications

Diethyl [chloro(dimethylamino)phosphanyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [chloro(dimethylamino)phosphanyl]propanedioate involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal centers in catalytic reactions, enhancing the reactivity and selectivity of the catalyst. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its phosphanyl and dimethylamino groups, which confer distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and catalysis, as well as a subject of interest in materials science and biological studies.

Properties

CAS No.

61211-61-8

Molecular Formula

C9H17ClNO4P

Molecular Weight

269.66 g/mol

IUPAC Name

diethyl 2-[chloro(dimethylamino)phosphanyl]propanedioate

InChI

InChI=1S/C9H17ClNO4P/c1-5-14-8(12)7(9(13)15-6-2)16(10)11(3)4/h7H,5-6H2,1-4H3

InChI Key

WHHAUAQIVGSHTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)P(N(C)C)Cl

Origin of Product

United States

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